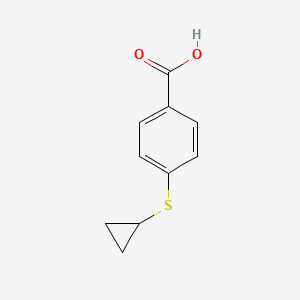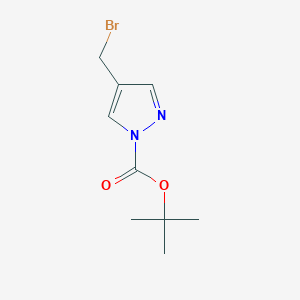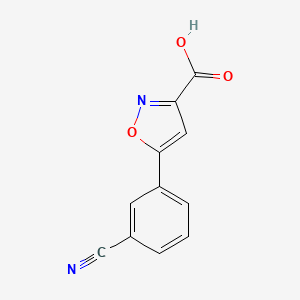
5-(3-Cyanophenyl)isoxazole-3-carboxylic acid
説明
5-(3-Cyanophenyl)isoxazole-3-carboxylic acid, also known as CPI-136 or CPIX, is a heterocyclic compound. It has a molecular weight of 214.18 . The IUPAC name for this compound is 5-(3-cyanophenyl)-3-isoxazolecarboxylic acid .
Molecular Structure Analysis
The InChI code for 5-(3-Cyanophenyl)isoxazole-3-carboxylic acid is 1S/C11H6N2O3/c12-6-7-2-1-3-8 (4-7)10-5-9 (11 (14)15)13-16-10/h1-5H, (H,14,15) .Physical And Chemical Properties Analysis
5-(3-Cyanophenyl)isoxazole-3-carboxylic acid is a white to yellow solid . It should be stored at +4°C .科学的研究の応用
Synthesis and Reactivity
Isoxazoles, including compounds like 5-(3-Cyanophenyl)isoxazole-3-carboxylic acid, are synthesized through various methodologies and exhibit significant reactivity, enabling their application in the creation of pharmacologically active molecules. The reaction of aryl nitrile oxides with enolates of carbonyl compounds, followed by aromatization, is a versatile method for preparing isoxazoles, which can be used in drug, herbicide, and agrochemical preparation. This approach allows for the selective and high-yield synthesis of pharmacologically active isoxazoles, highlighting their importance in medicinal chemistry and organic synthesis (Vitale & Scilimati, 2013).
Antitumor Activity
Isoxazole derivatives, specifically those synthesized from 5-phenylisoxazol-3-carboxylic acids and related compounds, have demonstrated high antitumor activity. Through a series of transformations, these compounds have been developed into 1-(1,2-azolyl)-3-aryl(heteryl)carbamides, which show promise in enhancing the effectiveness of cytostatic drugs used in medical practice. This indicates the potential of isoxazole compounds in contributing to the development of new antitumor treatments (Potkin et al., 2014).
Herbicidal Activity
Isoxazole derivatives also find applications in the agricultural sector due to their herbicidal properties. Compounds such as 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides have shown significant preemergent and postemergent herbicidal activity against a wide range of broadleaf and narrowleaf weeds. The synthesis of these compounds involves 1,3-dipolar cycloaddition reactions, which contribute to the development of effective herbicides for agricultural use (Hamper et al., 1995).
Immunomodulatory Properties
Isoxazole compounds, such as 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, have shown considerable immunomodulatory properties. These compounds can influence lymphocyte subsets and enhance the humoral immune response, making them potential candidates for the treatment of autoimmune diseases, infections, and as adjuvants in vaccine efficacy. Their non-cytotoxic nature combined with their ability to modulate immune responses highlights the therapeutic potential of isoxazole derivatives in immunology (Drynda et al., 2015).
Safety And Hazards
特性
IUPAC Name |
5-(3-cyanophenyl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O3/c12-6-7-2-1-3-8(4-7)10-5-9(11(14)15)13-16-10/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBMZDOJEBOCCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=NO2)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Cyanophenyl)isoxazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



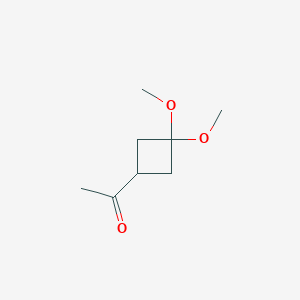
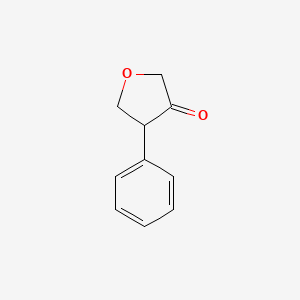
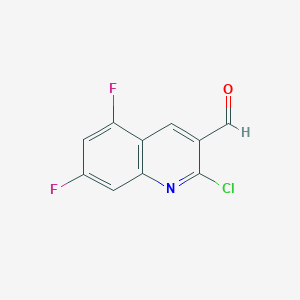
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B1457038.png)
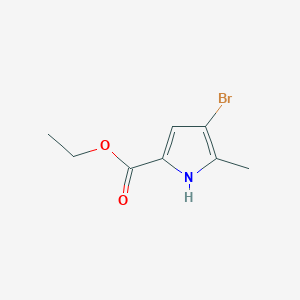

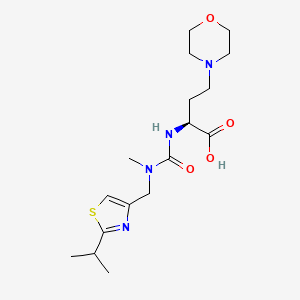

![[(2R,3R,4R,5R)-2-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-5-methyloxolan-3-yl] acetate](/img/structure/B1457046.png)



